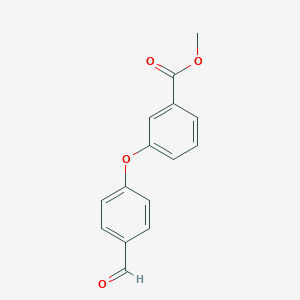

Methyl 3-(4-formylphenoxy)benzoate

Descripción general

Descripción

Synthesis Analysis

The synthesis of methyl 3-(4-formylphenoxy)benzoate involves condensation reactions, utilizing catalysts and condensing agents for optimization. Lou Hong-xiang (2012) detailed a method for synthesizing a related compound, showcasing the importance of reaction conditions such as catalyst selection and material input ratios for achieving high yields over a specific reaction time (Lou Hong-xiang, 2012).

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques, including IR, (1)H NMR, (13)C NMR, UV-Vis spectroscopies, and single-crystal X-ray diffraction. Studies by Z. Şahin et al. (2015) have explored the optimized molecular structure, harmonic vibrational frequencies, and chemical shifts, providing insights into the structural elucidation of such compounds (Şahin et al., 2015).

Chemical Reactions and Properties

Research on similar compounds has identified key reactions, including condensation and polymerization, which underline the chemical reactivity and potential applications of methyl 3-(4-formylphenoxy)benzoate. Studies involving the synthesis of indenopyrazoles highlighted the role of substituents in influencing antiproliferative activity, suggesting the chemical versatility of related compounds (Minegishi et al., 2015).

Physical Properties Analysis

The photophysical properties of related compounds, such as quantum yields and excited-state proton transfer, have been investigated, revealing the impact of specific substituents on luminescence properties. This research provides a foundation for understanding the physical properties of methyl 3-(4-formylphenoxy)benzoate and related molecules (Kim et al., 2021).

Chemical Properties Analysis

Molecular pharmacology studies, such as those on methyl-3,5-diiodo-4-(4'-methoxyphenoxy) benzoate (DIME), offer insights into the chemical properties and potential biological applications of related compounds. These studies discuss molecular structural relationships and mechanisms of action, providing a deeper understanding of the chemical properties of these compounds (Kun & Mendeleyev, 1998).

Aplicaciones Científicas De Investigación

Methyl-2-formyl benzoate is recognized for its versatility in organic synthesis, potentially benefiting the pharmaceutical industry due to properties like antifungal, antihypertensive, anticancer, and antiulcer effects (Farooq & Ngaini, 2019).

Methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate (GN39482) demonstrates significant antiproliferative activity against human cancer cells, which is likely due to its impact on tubulin polymerization (Minegishi et al., 2015).

(E)-Methyl-4-[(2-phenylhydrazono)methyl]benzoate offers potential for organic synthesis and diverse applications (Şahin et al., 2015).

Selective photoreactions with 2-alkoxymethyl-5-methylphenacyl chloride and benzoate can yield products like 3-alkoxy-6-methylindan-1-ones, beneficial for synthetic organic chemistry (Plíštil et al., 2006).

Synthesis of radiopharmaceuticals, such as [benzyl-7-3H] and [benzoyl-7-14C] methyl 4-(2,5-dihydroxybenzylamino)benzoate, has been reported (Taylor et al., 1996).

Cyano(ethoxycarbonothioylthio)methyl benzoate is noted as a novel one-carbon radical equivalent, introducing an acyl unit through xanthate transfer radical addition to olefins (Bagal et al., 2006).

The synthesis of methyl 4-(5-formyl-2-methoxyphenoxy)benzoate is optimized using cupric oxide and a mix of calcium carbonate and potassium carbonate as catalyst and condensing agent (Hong-xiang, 2012).

Lateral methyl substitution significantly affects the mesophase behavior of aryl 4-alkoxyphenylazo benzoates, influencing properties like steric, mesomeric, and polarisability effects (Naoum et al., 2015).

Denitrifying bacteria can efficiently degrade methylphenols and dimethylphenols into CO2 and nitrate, highlighting potential industrial applications (Rudolphi et al., 2004).

Hyperbranched aromatic polyamides synthesized from compounds like methyl 3,5-bis(4-aminophenoxy)benzoate exhibit similar properties to polymers 1, 2, and 3 (Yang et al., 1999).

Safety And Hazards

While specific safety and hazard information for “Methyl 3-(4-formylphenoxy)benzoate” is not available, general safety measures for handling chemicals should be followed. This includes wearing personal protective equipment, ensuring adequate ventilation, avoiding contact with skin, eyes, or clothing, and avoiding ingestion and inhalation .

Propiedades

IUPAC Name |

methyl 3-(4-formylphenoxy)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O4/c1-18-15(17)12-3-2-4-14(9-12)19-13-7-5-11(10-16)6-8-13/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTBAESLKZPSLGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC=C1)OC2=CC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30585633 | |

| Record name | Methyl 3-(4-formylphenoxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30585633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-(4-formylphenoxy)benzoate | |

CAS RN |

103561-09-7 | |

| Record name | Methyl 3-(4-formylphenoxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30585633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1H-Furo[3,4-d]imidazole-2,4,6(3H)-trione, dihydro-1,3-bis(phenylmethyl)-, (3aR,6aS)-rel-](/img/structure/B18442.png)

![Bis[1-(2-nitrophenyl)ethyl] N,N-Diisopropylphosphoramidite](/img/structure/B18452.png)

![3-Isopropylbenzo[c]isoxazole](/img/structure/B18455.png)